molecular formula C19H20N6O2S B2998844 N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide CAS No. 1251621-45-0

N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide

Cat. No.: B2998844
CAS No.: 1251621-45-0
M. Wt: 396.47
InChI Key: VODGJYURIXCYKO-UHFFFAOYSA-N
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Description

N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2S and its molecular weight is 396.47. The purity is usually 95%.
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Properties

IUPAC Name

N-ethyl-1-[6-[2-(4-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O2S/c1-3-20-19(27)15-10-25(12-21-15)16-8-9-18(24-23-16)28-11-17(26)22-14-6-4-13(2)5-7-14/h4-10,12H,3,11H2,1-2H3,(H,20,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODGJYURIXCYKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN(C=N1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-ethyl-1-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)pyridazin-3-yl)-1H-imidazole-4-carboxamide, also known by its CAS number 872994-61-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including antitumor activity, mechanism of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is C24H24N6O2S, with a molecular weight of 460.6 g/mol. The compound features an imidazole ring, which is often associated with biological activity, and a pyridazine moiety that may enhance its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluating various imidazole derivatives found that compounds similar to N-ethyl exhibited promising antiproliferative effects against several cancer cell lines. The compound demonstrated a selective toxicity profile, significantly affecting tumor cells while sparing normal cells.

Table 1: Antiproliferative Activity against Cancer Cell Lines

CompoundCell LineIC50 (µM)Selectivity Index
N-EthylA54910.9623
N-EthylHeLa4.0746
N-EthylSGC-79012.9630

The selectivity index indicates that normal L-02 cells tolerated the compound significantly better than tumor cells, suggesting a favorable therapeutic window for further development .

The mechanism by which N-ethyl exerts its antitumor effects appears to be linked to the induction of apoptosis in cancer cells. Specifically, it has been shown to modulate the expression of key apoptotic proteins:

  • Bax : Increased expression promotes apoptosis.
  • Bcl-2 : Decreased expression reduces anti-apoptotic signals.

In a time-dependent study involving HeLa cells, treatment with N-ethyl led to an increase in caspase activity, confirming its role in activating apoptotic pathways .

Structure-Activity Relationship (SAR)

The structural components of N-ethyl are critical for its biological activity. The presence of the p-tolylamino group and the thioether linkage are believed to enhance its interaction with biological targets, improving potency and selectivity compared to other derivatives lacking these features.

Comparative Analysis with Related Compounds

Table 2: Comparative Biological Activity of Related Compounds

Compound NameStructure FeaturesIC50 (µM)Notes
Compound ASimilar imidazole18.53Moderate activity
Compound BLacks thioether>50Poor activity
Compound CContains additional substitutions5.80Enhanced potency

This table illustrates how structural modifications can significantly impact the biological efficacy of related compounds .

Case Studies and Research Findings

Numerous studies have explored the biological activities of compounds structurally related to N-ethyl. For example:

  • Study on Imidazole Derivatives : Found that certain substitutions on the imidazole ring significantly enhanced anticancer properties.
  • Mechanistic Studies : Focused on the apoptotic pathways activated by imidazole derivatives, providing insights into how these compounds can be optimized for therapeutic use.

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